molecular formula C9H9NO3S B2942962 2,4-Dimethylbenzene-1-sulfonyl isocyanate CAS No. 21926-43-2

2,4-Dimethylbenzene-1-sulfonyl isocyanate

Cat. No.: B2942962
CAS No.: 21926-43-2
M. Wt: 211.24
InChI Key: JSMSCEBQAVDZIX-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzene-1-sulfonyl isocyanate is an organic compound that contains a sulfonyl isocyanate group . It is derived from the substitution of two hydrogen atoms with methyl groups in a benzene ring .


Synthesis Analysis

Isocyanates, including this compound, are usually produced from amines by phosgenation, which involves treating with phosgene . This process proceeds via the intermediacy of a carbamoyl chloride . Another route to isocyanates entails addition of isocyanic acid to alkenes .


Molecular Structure Analysis

The molecular structure of this compound is closely related to carbon dioxide (CO2) and carbodiimides (C(NR)2) . The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear .


Chemical Reactions Analysis

Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage .

Scientific Research Applications

Environmental Applications

  • Oxidation of Sulfur Compounds : Studies have explored the photocatalytic treatment of sulfur compounds (e.g., methanethiol, dimethylsulfide) using various materials, including TiO2 and aromatic photosensitizers. These processes aim to reduce the malodorous and harmful effects of these compounds in industrial and water treatment plants. The research indicates different oxidation pathways and products depending on the materials used, highlighting the potential for environmental remediation techniques (Cantau et al., 2007).

Medicinal Chemistry Applications

  • Pharmacological Effects of DMSO : Dimethyl sulfoxide (DMSO) exhibits a range of pharmacological effects that may be beneficial in treating tissue injury and compromised organ systems. These properties include improving blood flow, suppressing cytotoxicity from excess glutamate, and reducing inflammation, among others. The versatility of DMSO highlights the potential pharmacological applications of sulfur-containing compounds in addressing cardiac and central nervous system damage (Jacob & de la Torre, 2009).

Polymer and Material Science Applications

  • Hydrogen Bonding in Mixtures : Research on dimethyl sulfoxide (DMSO) and its mixtures with other solvents has provided insights into hydrogen bonding interactions, crucial for understanding the dissolution properties and behavior of these mixtures in various applications. These studies are vital for applications in biotechnology, electrochemistry, and laser physics, where DMSO's role as a solvent and its interactions at the molecular level are critical (Kiefer et al., 2011).

Properties

IUPAC Name

2,4-dimethyl-N-(oxomethylidene)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-7-3-4-9(8(2)5-7)14(12,13)10-6-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMSCEBQAVDZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N=C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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